8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
Description
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-22(5-2)12-15-16(23)11-10-14-20(24)19(13-26-21(14)15)27-18-9-7-6-8-17(18)25-3/h6-11,13,23H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCAPCBNURQAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic compounds with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable methoxyphenol reacts with a halogenated chromone derivative.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through reductive amination, where a suitable aldehyde or ketone intermediate reacts with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(Diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chromone core can be reduced to form alcohols.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications due to its bioactive properties:
- Anticancer Activity : Studies have indicated that chromen-4-one derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of hydroxyl and methoxy groups enhances their interaction with biological targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that derivatives of chromen-4-one may protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized as an intermediate for synthesizing more complex organic molecules, including other bioactive compounds and materials .
- Functionalization Reactions : The diethylamino group allows for further functionalization through nucleophilic substitution reactions, expanding the library of potential derivatives that can be synthesized from this core structure .
Material Science
The unique structural features of 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one make it suitable for applications in material science:
- Polymer Development : Its chemical properties can be exploited in developing new polymeric materials with enhanced thermal stability and mechanical properties .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Anticancer Studies :
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development.
- Neuroprotection Research :
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at Position 3
3-(4-Hydroxyphenyl) Derivatives
- Example: Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, ). Key Differences: Lacks the methoxy group and diethylaminomethyl substitution. Impact: Reduced lipophilicity and steric bulk compared to the target compound. Daidzein exhibits antioxidant and antiproliferative activities but lower membrane permeability due to polar hydroxyl groups .
3-(4-Methoxyphenyl) Derivatives
- Example: Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, ). Key Differences: Methoxy group at the para position (vs. ortho in the target compound).
3-(2-Methoxyphenoxy) Derivatives
- Example: 7-Hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (). Key Differences: Piperazinylmethyl (basic, rigid) vs. diethylaminomethyl (flexible, lipophilic) at position 8. Impact: The diethylamino group in the target compound may improve blood-brain barrier penetration compared to piperazinyl derivatives .
Substituent Variations at Position 8
Dimethylaminomethyl Derivatives
- Example: 8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (). Key Differences: Smaller methyl groups (vs. ethyl in the target compound). Impact: Reduced lipophilicity (logP ~1.5 vs. ~2.2 for diethylamino), affecting pharmacokinetics .
Piperidinyl/Piperazinyl Derivatives
- Example: 8-((4-Ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one (). Key Differences: Bulky heterocyclic amines vs. linear diethylamino. Impact: Piperazinyl groups may enhance solubility but reduce metabolic stability due to enzymatic oxidation .
Substituent Variations at Position 2 or 7
Trifluoromethyl Substitutions
- Example: 3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (). Key Differences: Trifluoromethyl at position 2 (electron-withdrawing) vs. hydrogen in the target compound. Impact: Trifluoromethyl increases metabolic stability but may reduce antioxidant activity due to decreased electron density .
Methoxy vs. Hydroxyl at Position 7
Antioxidant Activity
- Target Compound: The 7-hydroxy group donates hydrogen atoms, while the 2-methoxyphenoxy group stabilizes radicals via resonance. Comparable to daidzein but with improved lipid solubility .
Enzyme Inhibition
- GSK-3β Inhibition: highlights that dimethylaminomethyl derivatives inhibit glycogen synthase kinase-3β (IC50 = 0.8 µM). The target compound’s diethylamino group may enhance binding affinity but requires empirical validation .
Antiproliferative Effects
- Natural Isoflavones: Genistein () inhibits cancer cell proliferation (IC50 = 10–50 µM).
Physicochemical Properties
Biological Activity
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H25NO5, with a molecular weight of approximately 383.44 g/mol. The structure features several functional groups, including:
- Hydroxyl group at the 7th position
- Methoxyphenoxy group at the 3rd position
- Diethylamino group at the 8th position
These groups contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 383.44 g/mol |
| Molecular Formula | C22H25NO5 |
| LogP | 4.0028 |
| Polar Surface Area | 54.872 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage in cells. Studies have shown that derivatives of chromen-4-one have demonstrated effective scavenging of DPPH radicals, suggesting a promising antioxidant profile .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. For instance, studies involving cell culture assays have indicated that it can inhibit cell proliferation in cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The diethylamino group may enhance cellular uptake, contributing to its efficacy .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is significant in treating conditions characterized by chronic inflammation .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Case Studies
- Antioxidant Activity Assessment : A recent study evaluated the free radical scavenging ability of the compound using DPPH assay methods. Results indicated a strong correlation between concentration and antioxidant capacity, comparable to established antioxidants like butylated hydroxytoluene (BHT) .
- Anticancer Screening : In a screening assay against breast cancer cell lines (MCF-7), the compound exhibited an IC50 value indicating significant inhibition of cell growth at low concentrations. Further mechanistic studies revealed activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, as demonstrated for structurally similar chromenones. For example, hydroxylated flavones react with formaldehyde and amines (e.g., dimethylamine or diethylamine) in ethanol under reflux. Key parameters include molar ratios (e.g., 1:2:1 for flavone/formaldehyde/amine), solvent choice (ethanol or methanol), and temperature (60–80°C). Optimization involves adjusting amine basicity, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structural characterization of this chromenone derivative performed, and what analytical techniques are critical?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of substituent positions) with spectroscopic methods:
- 1H/13C NMR : Assign signals using DEPT and 2D-COSY to resolve overlapping peaks (e.g., diethylamino protons at δ 2.5–3.5 ppm and methoxyphenoxy aromatic protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- UV-Vis : Monitor π→π* transitions (λmax ~270–310 nm) for chromophore stability .
Q. What protocols ensure purity assessment and quality control during synthesis?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to verify purity (>95%). TLC (silica gel F254, ethyl acetate/hexane 3:7) with visualization under UV 254/365 nm provides rapid monitoring. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 412.2) .
Advanced Research Questions
Q. How can researchers reconcile contradictory spectral data arising from tautomerism or substituent effects?
- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) may cause variable NMR signals. Use temperature-dependent NMR (25–60°C) to observe dynamic shifts. For substituent effects, computational tools (DFT with B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, which can be cross-validated with experimental data .
Q. What strategies improve yield in large-scale synthesis, and how do solvent polarity and catalyst choice influence outcomes?
- Methodological Answer : Scale-up challenges include reduced mixing efficiency and exothermicity. Use flow chemistry for controlled temperature and reagent addition. Polar aprotic solvents (DMF, DMSO) enhance amine reactivity but may require post-reaction dialysis. Catalysts like p-toluenesulfonic acid (0.5–1 mol%) accelerate Mannich reactions, though excess acid risks side reactions (e.g., hydrolysis) .
Q. How can computational modeling complement experimental crystallography to predict bioactivity or stability?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or oxidases). MD simulations (GROMACS) assess stability in physiological conditions (water, 310 K). Compare computed electrostatic potential maps (MEP) with crystallographic electron density to validate substituent orientations .
Q. What are alternative synthetic routes to access structural analogs with enhanced bioactivity?
- Methodological Answer : Replace diethylamino groups with morpholine or piperidine via reductive amination. Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the methoxyphenoxy ring via Suzuki-Miyaura coupling. Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time for heterocyclic derivatives .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematically vary substituents (e.g., diethylamino → dimethylamino, methoxy → ethoxy) and evaluate:
- In vitro bioactivity : Antioxidant (DPPH assay), antimicrobial (MIC against S. aureus/E. coli), or enzyme inhibition (IC50 for COX-2).
- Physicochemical properties : LogP (HPLC-based), solubility (shake-flask method), and metabolic stability (microsomal assays). Correlate results with Hammett constants or Hansch parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
